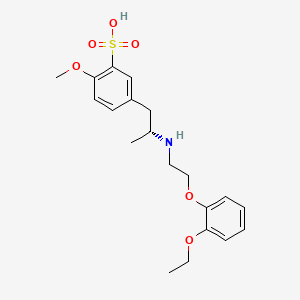

Tamsulosin Sulfonic Acid

Overview

Description

Tamsulosin Sulfonic Acid is the sulfonic acid form of Tamsulosin . Tamsulosin is used to treat men who have symptoms of an enlarged prostate gland, also known as benign enlargement of the prostate (benign prostatic hyperplasia or BPH) .

Molecular Structure Analysis

The molecular formula of this compound is C20H27NO6S . It has a molecular weight of 409.5 g/mol . The structure includes 29 non-H bonds, 14 multiple bonds, 11 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 hydroxyl group, and 3 aromatic ethers .Physical and Chemical Properties Analysis

This compound has a molecular weight of 409.5 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 7, a Rotatable Bond Count of 11, and a Topological Polar Surface Area of 103 Ų . It also has a complexity of 537 .Scientific Research Applications

Tamsulosin is the most widely used α1-adrenoceptor antagonist for treating benign prostatic hyperplasia. However, there is a need for more randomized, placebo-controlled studies comparing different agents for BPH treatment (Chapple & Andersson, 2002).

The pharmacokinetics of Tamsulosin are influenced by factors like food intake and hepatic or renal impairment. It shows high plasma-protein binding and is metabolized mainly by cytochrome P450 enzymes (Francosalinas et al., 2010).

Electrooxidative behavior of Tamsulosin has been investigated, indicating its irreversible oxidation, particularly involving the methoxy group on the phenyl ring (Ozkan et al., 2003).

Concerns have been raised about the potential association between Tamsulosin use and increased risk of dementia due to the presence of α1-adrenoceptors in the brain (Duan et al., 2018).

Development of a spectrofluorimetric method for determining Tamsulosin in urine and pharmaceutical preparations was achieved, based on its reaction with 1-dimethylaminonaphthalene-5-sulfonyl chloride (Karasakal & Ulu, 2014).

A study developed an LC-MS/MS method for determining Tamsulosin in human aqueous humor and serum, useful for studying its eye-related adverse effects (Keski-Rahkonen et al., 2007).

The stability of Tamsulosin and Tadalafil co-formulated in capsules was assessed, revealing that acidic degradation of Tamsulosin yielded its sulfonated derivative (Rezk et al., 2020).

Mechanism of Action

Target of Action

Tamsulosin Sulfonic Acid primarily targets alpha-1A and alpha-1D adrenergic receptors . These receptors are predominantly located in the smooth muscle of the prostate and bladder neck. By blocking these receptors, this compound helps relax the smooth muscle, which is crucial for improving urinary flow and reducing symptoms of benign prostatic hyperplasia (BPH) .

Mode of Action

This compound acts as an antagonist to alpha-1A and alpha-1D adrenergic receptors . By binding to these receptors, it prevents norepinephrine from activating them. This inhibition leads to the relaxation of smooth muscle in the prostate and bladder neck, facilitating easier urine flow and alleviating BPH symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking alpha-1 adrenergic receptors, the compound disrupts the normal adrenergic signaling that causes smooth muscle contraction. This results in the relaxation of the smooth muscle in the prostate and bladder neck, improving urinary flow .

Pharmacokinetics

This compound exhibits the following ADME properties:

- Absorption : It is well-absorbed orally, with a bioavailability of nearly 100% .

- Distribution : The compound is widely distributed throughout the body, with a high affinity for alpha-1 adrenergic receptors in the prostate .

- Metabolism : It is metabolized primarily in the liver by the cytochrome P450 enzyme system .

- Excretion : The drug is excreted mainly through the kidneys . Its half-life ranges from 9 to 13 hours .

Result of Action

At the molecular level, this compound’s action results in the relaxation of smooth muscle in the prostate and bladder neck . This relaxation reduces resistance to urinary flow, thereby improving symptoms of BPH such as difficulty in urination and increased frequency of urination .

Action Environment

The efficacy and stability of this compound can be influenced by several environmental factors:

- pH Levels : The compound is stable in a wide range of pH levels, but extreme pH conditions can affect its stability and efficacy .

- Temperature : High temperatures may degrade the compound, reducing its effectiveness .

- Diet : Food intake can affect the absorption rate of this compound, with a high-fat meal potentially delaying its absorption .

By understanding these aspects, healthcare providers can better manage the administration of this compound to maximize its therapeutic benefits.

Biochemical Analysis

Biochemical Properties

Tamsulosin Sulfonic Acid interacts with alpha-1A and alpha-1B adrenoceptors, which are most common in the prostate and bladder . Antagonism of these receptors leads to relaxation of smooth muscle in the prostate and detrusor muscles in the bladder, allowing for better urinary flow .

Cellular Effects

This compound, like Tamsulosin, has significant effects on various types of cells and cellular processes. It influences cell function by affecting urinary flow through its action on smooth muscle cells in the prostate and bladder . It also has an impact on cell signaling pathways, particularly those involving alpha-1A and alpha-1B adrenoceptors .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on alpha-1A and alpha-1B adrenoceptors . This leads to relaxation of smooth muscle in the prostate and detrusor muscles in the bladder, improving urinary flow .

Temporal Effects in Laboratory Settings

Studies on Tamsulosin have shown that it has a half-life of 9–13 hours , suggesting that this compound may have similar temporal characteristics.

Dosage Effects in Animal Models

While specific studies on this compound in animal models are limited, research on Tamsulosin has shown that it has significant effects in animal models of benign prostatic hyperplasia and ureteral stones . The effects of Tamsulosin vary with different dosages, and high doses can lead to adverse effects .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Tamsulosin. Tamsulosin is metabolized in the liver , and it’s reasonable to assume that this compound follows a similar metabolic pathway.

Subcellular Localization

Given its biochemical properties and the known effects of Tamsulosin, it is likely that this compound primarily localizes to areas where alpha-1A and alpha-1B adrenoceptors are most common, such as the prostate and bladder .

Properties

IUPAC Name |

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUVUSHDPGCUNJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858418 | |

| Record name | 5-[(2R)-2-{[2-(2-Ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890708-67-5 | |

| Record name | 5-[(2R)-2-{[2-(2-Ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Tamsulosin Sulfonic Acid in pharmaceutical analysis?

A1: this compound is identified as an official impurity of Tamsulosin Hydrochloride []. Monitoring impurities in pharmaceutical formulations is crucial for ensuring drug safety, potency, and efficacy. The research article highlights the development of two green analytical methods, High-Performance Thin Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC), specifically designed to quantify Tamsulosin Hydrochloride and its impurities, including this compound []. This emphasizes the importance of accurate and sensitive analytical techniques for impurity profiling in pharmaceutical analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)

![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)